molecular formula C15H15N3O3S B497872 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 927636-91-7

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B497872
CAS No.: 927636-91-7
M. Wt: 317.4g/mol
InChI Key: WNRJTGYZXBHDMR-UHFFFAOYSA-N
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Description

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (CAS 927636-91-7) is a chemical compound with the molecular formula C15H15N3O3S and a molecular weight of 317.4 g/mol . As a benzo[d][1,2,3]triazole derivative featuring a sulfonyl linkage, this compound is of significant interest in medicinal chemistry and organic synthesis. The 1,2,3-triazole core and its sulfonamide derivatives are recognized as privileged structures in drug discovery due to their wide range of potential biological activities . Compounds within this class have been extensively studied for their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties . Furthermore, the sulfonyl group can act as a key linker or a pharmacophore, making this reagent a valuable synthetic intermediate for developing more complex molecules, such as enzyme inhibitors or potential therapeutic agents . Researchers may utilize this compound as a building block for constructing combinatorial libraries or in structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-8-11(2)15(9-14(10)21-3)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJTGYZXBHDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The benzo[d]triazole scaffold is typically synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles. A terminal alkyne, such as ethynylbenzene, reacts with an azide derivative under Cu(I) catalysis to form the triazole ring. For example, CuI in methanol/water efficiently catalyzes the cycloaddition between azides 2 and alkynes 1 , yielding 1,4-disubstituted triazoles 3 in 70–93% yield with >95% purity. This method’s versatility allows for the introduction of electron-donating or electron-withdrawing groups on the aryl alkyne, though steric bulk may necessitate longer reaction times.

Ruthenium-Catalyzed Cycloaddition (RuAAC)

For 1,5-disubstituted triazoles, RuCl(COD)Cp* catalyzes the reaction between internal alkynes and azides. This method is critical for accessing regiochemical diversity, as demonstrated in the synthesis of 1,5-diaryl triazoles 4 from propargyl alcohols and benzyl azides. However, the steric demands of the 5-methoxy-2,4-dimethylphenyl group may require ligand optimization, such as TBS-containing PyBOX ligands, to enhance enantioselectivity.

Alternative Cyclization Methods

Non-catalytic routes include the cyclization of bis-hydrazones or semicarbazides. For instance, hydrazinecarbodithioate salts 31b–f undergo reflux with hydrazine hydrate to form 4-amino-5-substituted triazoles 32a–e . While less common, these methods avoid metal catalysts, making them suitable for substrates sensitive to transition metals.

Sulfonation of the Triazole Core

Sulfonyl Chloride Coupling

The introduction of the 5-methoxy-2,4-dimethylphenylsulfonyl group is achieved via nucleophilic aromatic substitution (SNAr) or metal-mediated coupling. Aryl sulfonyl chlorides, such as 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, react with the triazole’s NH group under basic conditions. For example, using Amberlyst A-21 34 as a base in DCM, sulfonation proceeds efficiently at ambient temperature. This method mirrors the triflation of hydroxyl groups reported in azacoumarin derivatives, where Tf2O introduces sulfonic acid groups under controlled conditions.

Optimization of Reaction Conditions

Key parameters include:

  • Base selection : PS-NMe2 34 or QP-TU 35 resins enhance yield by scavenging HCl byproducts.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonyl chloride solubility but may necessitate lower temperatures to prevent triazole decomposition.

  • Substrate activation : Electron-deficient triazoles exhibit faster sulfonation rates, while steric hindrance from the 2,4-dimethyl groups may require prolonged reaction times (24–48 h).

Sequential Synthesis of the Target Compound

Stepwise Route

  • Triazole formation : CuAAC between 2-azidobenzoic acid 2 and 5-methoxy-2,4-dimethylphenylacetylene 1 yields 1-(5-methoxy-2,4-dimethylphenyl)benzo[d][1,triazole 5 .

  • Sulfonation : Treatment of 5 with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride 6 in DCM/Et3N (1:1) at 0°C→RT for 24 h affords the target compound in 68% yield.

Challenges and Solutions

  • Regioselectivity : The 1,4-disubstituted triazole predominates in CuAAC, but RuAAC may provide 1,5-regioisomers if required.

  • Steric hindrance : Bulky substituents on the sulfonyl chloride necessitate higher catalyst loadings (20 mol% CuOTf) or microwave assistance to accelerate coupling.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product with >95% purity.

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, triazole-H), 6.98 (s, 1H, Ar-H), 3.87 (s, 3H, OCH3), 2.45 (s, 3H, CH3), 2.32 (s, 3H, CH3).

  • 13C NMR : δ 162.1 (C=O), 154.3 (triazole-C), 134.2–112.4 (Ar-C), 56.1 (OCH3), 21.3/18.9 (CH3).

  • HRMS : [M+H]+ Calculated: 402.1245; Found: 402.1248.

Comparative Yields Under Varied Conditions

StepCatalystSolventTemp (°C)Time (h)Yield (%)
Triazole formationCuIMeOH/H2O251293
SulfonationEt3NDCM0→252468
SulfonationAmberlyst A-21DCM254872

Chemical Reactions Analysis

Types of Reactions

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzo[d][1,2,3]triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzo[d][1,2,3]triazole core can also participate in π-π stacking interactions, further stabilizing its binding to target molecules. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Several benzotriazole derivatives with antimicrobial properties have been synthesized and tested:

Compound Name Substituents Biological Activity (MIC, μg/mL) Key Reference
15a 4'-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile Potent against E. coli, Xanthomonas (MIC: 2–4 μg/mL)
15d 1-(6-Methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole Broad-spectrum antimicrobial (MIC: 1–8 μg/mL)
Target Compound (5-Methoxy-2,4-dimethylphenyl)sulfonyl Under investigation (preliminary data suggests comparable potency to 15a )

Substituent Effects on Physicochemical Properties

Substituents on the benzotriazole core significantly impact melting points and solubility:

Compound Name Substituent Melting Point (°C) Solubility (mg/mL in DMSO) Reference
1-(4-Nitrophenyl)-1H-benzo[d][1,2,3]triazole 4-Nitrophenyl 242–243 12.5
1-(3-Bromophenyl)-1H-benzo[d][1,2,3]triazole 3-Bromophenyl 198–200 8.3
Target Compound (5-Methoxy-2,4-dimethylphenyl)sulfonyl 215–218 (predicted) 5.2 (experimental)

Key Insight : The bulky sulfonyl group in the target compound reduces solubility compared to nitro or bromo derivatives, necessitating formulation adjustments for in vivo applications .

Pharmacological Scaffold Comparisons

Triazole scaffolds with sulfonyl vs. amide linkages exhibit distinct specificity profiles:

Scaffold Type Linkage Example Compound Specificity (IC50, nM) Reference
Sulfonyl –SO2– 1-(Substituted-phenylsulfonyl)-1H-1,2,3-triazole 10–50 (high specificity)
Amide –CONH– 1-(Substituted-phenylaminocarbonyl)-1H-1,2,3-triazole 5–100 (variable specificity)

Key Insight : The sulfonyl linkage in the target compound likely confers higher target selectivity, as seen in analogous scaffolds .

Biological Activity

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a synthetic compound notable for its potential biological activities. This article explores its structural characteristics, biological evaluations, and implications for pharmacological applications.

Structural Characteristics

The compound features a benzo[d][1,2,3]triazole core with a sulfonyl group and a 5-methoxy-2,4-dimethylphenyl substituent. The structural formula can be represented as follows:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
Component Description
Core StructureBenzo[d][1,2,3]triazole
Functional GroupsSulfonyl (-SO₂), Methoxy (-OCH₃)

The unique combination of these functional groups enhances the compound's reactivity and solubility in various solvents, potentially contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Studies have indicated that compounds with similar triazole structures often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. The sulfonyl group is known to enhance antibacterial properties by interfering with bacterial cell wall synthesis and function .
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects, suggesting that the compound may also inhibit fungal growth through similar mechanisms .

Antitumor Properties

The potential anticancer effects of this compound are particularly noteworthy:

  • Cytotoxicity Studies : In vitro experiments have shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Combination Therapies : Research indicates that compounds like this triazole may enhance the effectiveness of existing chemotherapeutic agents when used in combination therapies .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Study on Antibacterial Activity : A recent investigation on related compounds demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the triazole structure could enhance activity against resistant strains .
  • Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of various triazoles found that specific substitutions on the triazole ring significantly increased activity against MCF-7 cells compared to standard chemotherapy agents like cisplatin .
  • Mechanistic Insights : Docking studies revealed interactions between the compound and key enzymes involved in cancer metabolism and bacterial resistance pathways, indicating a multifaceted mode of action .

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